molecular formula C23H21N7 B15109219 9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B15109219
M. Wt: 395.5 g/mol
InChI Key: COTISEHXNCSUCJ-UHFFFAOYSA-N
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Description

9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the core tetracyclic structure: This is typically achieved through a series of cyclization reactions involving appropriate starting materials such as substituted benzenes and pyridines.

    Functionalization: Introduction of the phenyl and pyridin-3-ylmethyl groups is carried out through substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Properties

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

IUPAC Name

9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C23H21N7/c1-2-8-18(9-3-1)21-27-22-25-15-28(14-17-7-6-12-24-13-17)16-29(22)23-26-19-10-4-5-11-20(19)30(21)23/h1-13,21H,14-16H2,(H,25,27)

InChI Key

COTISEHXNCSUCJ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CN=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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